![molecular formula C27H21FN4O2S B2986201 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-60-0](/img/structure/B2986201.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound with a complex structure that spans several chemical classes, including quinolines, pyrimidoindoles, and fluorophenyl groups. Its unique framework hints at its potential utility in various scientific domains, particularly in medicinal chemistry due to its multi-functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves several steps:
Initial Formation: : The quinoline core can be formed through cyclization reactions, typically using anilines and ketones under acidic conditions.
Thioether Linkage: : Introduction of the thioether linkage involves a nucleophilic substitution reaction where a thiol group is introduced to a halogenated precursor.
Indole Formation: : The indole component can be synthesized via Fischer indole synthesis or other ring-closing methodologies.
Pyrimidoindole Synthesis: : The pyrimido[5,4-b]indole moiety is formed through cyclization and condensation reactions involving appropriately substituted anilines and aldehydes.
Industrial Production Methods
In an industrial setting, these steps are scaled up with optimized conditions, focusing on achieving high yields and purity. Catalysts and solvents are carefully chosen to ensure efficiency, and continuous flow chemistry methods are often employed to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and indole moieties.
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: : The fluorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions include strong bases like sodium hydride or catalytic systems for palladium-catalyzed cross-couplings.
Major Products Formed
Oxidation Products: : Quinoline N-oxides, pyrimidoindole ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Fluorophenyl substituents replaced by nucleophiles.
Scientific Research Applications
The compound finds its application across various scientific fields:
Chemistry: : Used as a scaffold for developing novel molecules with potential bioactivity.
Biology: : Probes for studying enzyme interactions and binding studies.
Medicine: : Potential leads for drug development, particularly in targeting cancer pathways due to its multi-ring structure which mimics certain biomolecules.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique properties.
Mechanism of Action
The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects varies depending on its application. Typically, its multi-functional groups interact with different molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In medicinal applications, it might inhibit or modulate specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Highlighting its Uniqueness
Compared to these similar compounds, the fluorophenyl group in 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one enhances its potential for medicinal chemistry applications, as fluorine atoms often play a critical role in the bioavailability and metabolic stability of pharmaceutical agents.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O2S/c28-19-11-3-6-14-22(19)32-26(34)25-24(18-10-2-4-12-20(18)29-25)30-27(32)35-16-23(33)31-15-7-9-17-8-1-5-13-21(17)31/h1-6,8,10-14,29H,7,9,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKZHHIPOYPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)
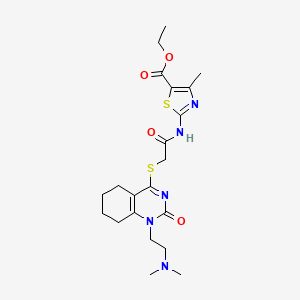
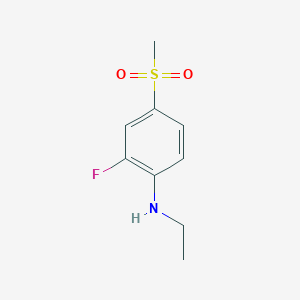
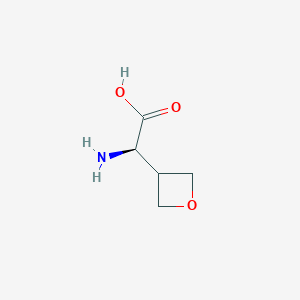
![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)

amine hydrochloride](/img/structure/B2986128.png)
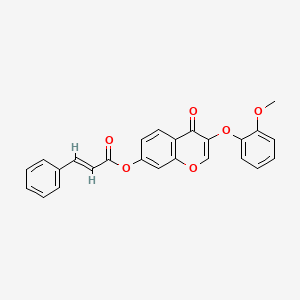
![1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2986133.png)
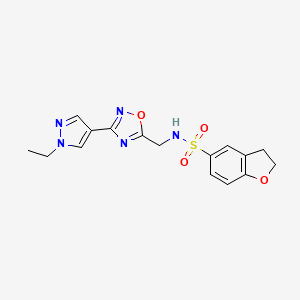
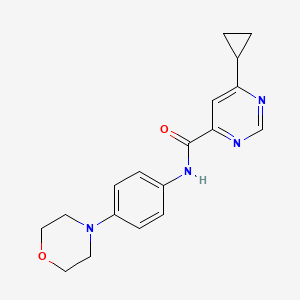
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)
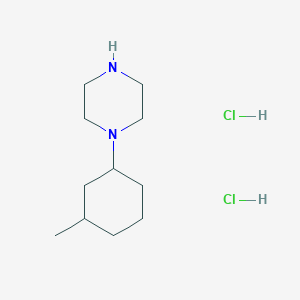
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2986141.png)
